molecular formula C20H21F3N4O B2849610 (2E)-2-methyl-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one CAS No. 2035007-64-6

(2E)-2-methyl-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one

Cat. No.: B2849610
CAS No.: 2035007-64-6
M. Wt: 390.41
InChI Key: YESUNZGTFSUPRC-WYMLVPIESA-N
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Description

(2E)-2-methyl-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one is a recognized and potent small-molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a calcium-permeable non-selective cation channel, and its dysregulation is implicated in various disease pathways. This compound acts by selectively blocking the TRPC6 channel to inhibit calcium influx , a key signaling event in cellular activation. Its primary research value lies in the investigation of focal segmental glomerulosclerosis (FSGS) and other proteinuric kidney diseases , as gain-of-function mutations in the TRPC6 gene are a known cause of hereditary FSGS. Researchers utilize this inhibitor to elucidate the precise role of TRPC6 in podocyte function and survival within the glomerulus. Furthermore, due to the expression of TRPC6 in cardiac and pulmonary vascular tissue, this compound is a critical tool for probing mechanisms in cardiac hypertrophy, pulmonary hypertension, and cancer cell proliferation . It enables scientists to dissect TRPC6-mediated signaling cascades and validate TRPC6 as a therapeutic target in these pathological contexts.

Properties

IUPAC Name

(E)-2-methyl-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O/c1-14(12-16-6-4-3-5-7-16)19(28)27-10-8-26(9-11-27)18-13-17(20(21,22)23)24-15(2)25-18/h3-7,12-13H,8-11H2,1-2H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESUNZGTFSUPRC-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C(=CC3=CC=CC=C3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C(=C/C3=CC=CC=C3)/C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction Approach

A one-pot Mannich reaction using piperazine, acetophenone, and benzaldehyde in acetic acid forms the β-amino ketone intermediate. Dehydration with sulfuric acid yields the enone, but this method suffers from lower regioselectivity (E:Z = 3:1).

Mitsunobu Coupling

Pre-forming (2E)-2-methyl-3-phenylprop-2-enoic acid and coupling it to piperazine via Mitsunobu conditions (DIAD, PPh₃) provides moderate yields (58%) but requires expensive reagents.

Scalability and Industrial Considerations

  • Chloropyrimidine Synthesis : POCl₃ handling requires strict anhydrous conditions to avoid hydrolysis.
  • Piperazine Substitution : DMF is replaced with acetonitrile in large-scale reactions to facilitate recycling.
  • Enone Formation : Continuous flow reactors improve heat management and reduce reaction time to 2 hours.

Pharmacological Implications

While beyond this report's scope, structural analogs of this compound exhibit antitumor and kinase inhibitory activities. The trifluoromethyl group enhances metabolic stability, and the piperazine moiety improves solubility.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methyl-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to (2E)-2-methyl-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one exhibit promising anticancer properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy against various cancer cell lines.

Case Study : A derivative of this compound was tested against breast cancer cells, showing significant inhibition of cell proliferation through apoptosis induction mechanisms. The study highlighted the importance of the piperazine moiety in enhancing biological activity against tumor cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The pyrimidine ring is known to contribute to the antimicrobial effects due to its ability to interact with bacterial DNA synthesis pathways.

Research Findings : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibacterial agents.

Neurological Applications

Given the piperazine component, this compound may also have applications in treating neurological disorders. Piperazine derivatives are often explored for their neuroprotective effects and ability to modulate neurotransmitter systems.

Evidence : Research indicates that related compounds can act as serotonin receptor modulators, which could be beneficial in treating conditions such as anxiety and depression.

Mechanism of Action

The mechanism of action of (2E)-2-methyl-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby preventing cell proliferation .

Comparison with Similar Compounds

(a) Substituent Effects on Pyrimidine

  • Trifluoromethyl vs. Chloro/Trifluoromethylphenyl : describes compounds with a 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl group linked to piperazine. The chloro group enhances lipophilicity, whereas the trifluoromethyl group in the target compound improves metabolic stability and electron-withdrawing effects .
  • Methyl vs. This difference may alter binding affinity in enzyme inhibition .

Piperazine-Linked Propenones

(a) Phenyl vs. Thiophene/Substituted Aryl Groups

  • Phenyl (Target Compound) : The phenyl group provides π-π stacking interactions, critical for target binding in kinase inhibitors.
  • 4-Fluorophenyl-Furan () : The furan-carbonyl-piperazine derivative in replaces phenyl with a fluorophenyl-furan system, enhancing electronic diversity and possible selectivity for specific receptors .

(b) Sulfonyl vs. Carbonyl Linkers

  • Sulfonyl-Piperazine (): Compounds like "6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine" utilize sulfonyl linkers, which increase steric bulk and hydrogen-bond acceptor capacity compared to the carbonyl linker in the target compound .

Data Table: Comparative Analysis of Structural and Functional Features

Compound Name / ID Pyrimidine Substituents Piperazine Linker Aryl Group Key Properties/Applications Reference
Target Compound 2-methyl-6-(trifluoromethyl) Propen-1-one Phenyl High metabolic stability, kinase inhibition
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl) 5-((2,4-diaminopyrimidin-5-yl) Prop-2-en-1-one Dimethoxyphenyl Enhanced H-bonding, antimicrobial
(E)-3-(Thiophen-2-yl) analog 2-methyl-6-(trifluoromethyl) Propen-1-one Thiophene Improved solubility, reduced stacking
Sulfonyl-piperazine derivative 6-(4-methanesulfonyl-piperazin) Sulfonyl linker Benzoimidazolyl Increased steric bulk, H-bond acceptor

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows methods similar to (reflux with triethylamine in ethylene dichloride), ensuring scalability .
  • Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., phenyl to thiophene) can lead to significant activity differences, as noted in ligand-based screening principles () .

Biological Activity

The compound (2E)-2-methyl-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one, often referred to as a pyrimidine derivative, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring and a trifluoromethyl-substituted pyrimidine moiety. Its molecular formula is C19H22F3N3C_{19}H_{22}F_3N_3, with a molecular weight of approximately 373.39 g/mol. The presence of the trifluoromethyl group is believed to enhance its biological activity by increasing lipophilicity and modulating its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of the compound possess significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
  • Anticancer Properties : Preliminary data suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro studies demonstrated cytotoxic effects on several cancer cell lines.
  • CNS Activity : The piperazine component is known for its neuropharmacological effects, suggesting potential applications in treating neurological disorders such as depression and anxiety.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with inflammation and cancer progression, including cyclooxygenase (COX) enzymes.
  • Receptor Modulation : It may act as an antagonist or agonist at certain neurotransmitter receptors, which could explain its CNS effects.
  • DNA Interaction : Some studies suggest that the compound can intercalate with DNA, leading to disruptions in replication and transcription processes in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
AnticancerHigh
CNS ActivitySignificant

Case Study 1: Anticancer Activity

In a study conducted by Xie et al. (2013), the compound showed potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways, leading to increased caspase activation.

Case Study 2: Antimicrobial Efficacy

Research published in MDPI highlighted the antimicrobial properties of related compounds, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, showing zones of inhibition significantly larger than control groups.

Q & A

Synthesis and Characterization

Basic Question: Q. What are the key steps and challenges in synthesizing this compound? The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrimidine-piperazine core via nucleophilic substitution or coupling reactions under anhydrous conditions.
  • Step 2: Introduction of the trifluoromethyl group using reagents like TMS-CF₃ or Ruppert-Prakash reagents, requiring strict temperature control (−78°C to room temperature) .
  • Step 3: Conjugation of the enone moiety (3-phenylprop-2-en-1-one) via a Wittig or Horner-Wadsworth-Emmons reaction, optimized for stereoselectivity (E/Z ratio) .
    Challenges: Low yields in trifluoromethylation (Step 2) and stereochemical purity in Step 2. Use NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity .

Advanced Question: Q. How can reaction conditions be optimized to improve stereochemical control in the enone formation?

  • Method: Employ chiral catalysts (e.g., Jacobsen’s thiourea) or asymmetric phase-transfer conditions.

  • Monitoring: Use HPLC with chiral columns to track enantiomeric excess (ee) during kinetic resolution .

  • Data Example:

    Catalystee (%)Yield (%)
    Jacobsen9265
    No catalyst5080

Biological Activity Evaluation

Basic Question: Q. What assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Target Identification: Use computational docking (AutoDock Vina) to predict binding to kinases (e.g., EGFR, PI3K) due to the pyrimidine-piperazine scaffold .
  • In Vitro Assays:
    • Enzyme Inhibition: Kinase-Glo® Luminescent assays with ATP concentration gradients (0.1–10 µM).
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

Advanced Question: Q. How can conflicting bioactivity data (e.g., high in vitro potency vs. low cellular efficacy) be resolved?

  • Troubleshooting:

    • Assess membrane permeability via PAMPA (Parallel Artificial Membrane Permeability Assay).
    • Test metabolic stability in liver microsomes (e.g., human CYP450 isoforms).
    • Use isotopic labeling (³H/¹⁴C) to track intracellular accumulation .
  • Example Data:

    AssayResult
    PAMPA (Pe, nm/s)2.5 (Low)
    Microsomal t₁/₂ (h)0.8

Structural and Mechanistic Studies

Basic Question: Q. How can the compound’s stability under physiological conditions be assessed?

  • Method:
    • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS.
    • Thermal Stability: Use Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .
  • Key Finding: The trifluoromethyl group enhances thermal stability (decomposition >200°C) but may reduce solubility in aqueous media .

Advanced Question: Q. What advanced spectroscopic techniques validate non-covalent interactions with target proteins?

  • Approach:
    • NMR Titration: Monitor chemical shift perturbations in ¹⁵N-labeled proteins (e.g., HSQC spectra).
    • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) at varying compound concentrations (1–100 nM) .

Data Interpretation and Reproducibility

Advanced Question: Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Root Causes: Variability in assay conditions (e.g., ATP concentrations in kinase assays) or compound purity.

  • Solution:

    • Standardize assay protocols (e.g., ATP = 10 µM for kinase assays).
    • Cross-validate purity via orthogonal methods (HPLC, elemental analysis) .
  • Case Study:

    StudyIC₅₀ (EGFR, nM)Purity (%)
    A1598
    B12085

Comparative and SAR Studies

Advanced Question: Q. How does substituting the trifluoromethyl group with other halogens affect bioactivity?

  • Method: Synthesize analogs (Cl, Br, CH₃) and compare:

    • Kinase Inhibition: IC₅₀ shifts (e.g., CF₃ > Cl due to electron-withdrawing effects).
    • Solubility: LogP values (CF₃: LogP = 3.2 vs. CH₃: LogP = 2.1) .
  • Data Example:

    SubstituentIC₅₀ (nM)LogP
    CF₃153.2
    Cl452.8

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